molecular formula C42H70I2O35 B13810258 beta-Cyclodextrin iodine

beta-Cyclodextrin iodine

Cat. No.: B13810258
M. Wt: 1388.8 g/mol
InChI Key: DRVHPDLAZWMBAU-ZQOBQRRWSA-N
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Description

The compound B-Cyclodextrin-Iodine Inclusion Complex is a molecular complex formed by the encapsulation of iodine molecules within the hydrophobic cavity of B-Cyclodextrin. B-Cyclodextrin is a cyclic oligosaccharide composed of seven glucopyranose units linked by alpha-1,4-glycosidic bonds, forming a truncated cone-shaped structure. This unique structure allows B-Cyclodextrin to host various guest molecules, including iodine, through non-covalent interactions. The inclusion complex enhances the stability and solubility of iodine, making it useful in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of the B-Cyclodextrin-Iodine Inclusion Complex typically involves the following methods:

    Co-precipitation Method: B-Cyclodextrin and iodine are dissolved in water to form a saturated solution. The mixture is stirred at room temperature until the complex precipitates out.

    Kneading Method: B-Cyclodextrin and iodine are mixed with a small amount of solvent to form a paste. The mixture is kneaded until the complex is formed.

    Microwave Irradiation: B-Cyclodextrin and iodine are dissolved in a suitable solvent and subjected to microwave irradiation.

Industrial Production Methods

Industrial production of the B-Cyclodextrin-Iodine Inclusion Complex often employs large-scale co-precipitation or spray-drying techniques. These methods ensure high yield and purity of the complex, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

The B-Cyclodextrin-Iodine Inclusion Complex undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The B-Cyclodextrin-Iodine Inclusion Complex exerts its effects through the encapsulation of iodine within the hydrophobic cavity of B-Cyclodextrin. This encapsulation stabilizes the iodine molecules and prevents their premature release. The complex can penetrate biological membranes, allowing for targeted delivery of iodine. The hydrophobic interactions between the iodine and the cyclodextrin cavity play a crucial role in the stability and efficacy of the complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The B-Cyclodextrin-Iodine Inclusion Complex is unique due to its optimal cavity size, which provides a balance between stability and solubility of the iodine molecules. This makes it more effective in various applications compared to its alpha and gamma counterparts .

Properties

Molecular Formula

C42H70I2O35

Molecular Weight

1388.8 g/mol

IUPAC Name

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;molecular iodine

InChI

InChI=1S/C42H70O35.I2/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;1-2/h8-63H,1-7H2;/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;/m1./s1

InChI Key

DRVHPDLAZWMBAU-ZQOBQRRWSA-N

Isomeric SMILES

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O.II

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O.II

Origin of Product

United States

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